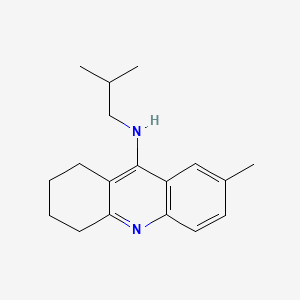

9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)-

Description

Historical Context of Acridinamine Derivatives in Medicinal Chemistry

The acridinamine nucleus first gained prominence in the mid-20th century with Adrian Albert’s synthesis of tacrine (9-amino-1,2,3,4-tetrahydroacridine) as an antiseptic agent. However, its potential in neurology became apparent decades later when William Summers demonstrated its efficacy in mitigating cholinergic deficits associated with Alzheimer’s disease. Tacrine’s success catalyzed extensive exploration of acridinamine derivatives, particularly those modifying the core tetrahydroacridine scaffold. Early structural analogs focused on optimizing substituents at the 9-position, as exemplified by amsacrine, a DNA intercalator with antitumor properties. These efforts revealed that subtle changes to the acridinamine framework could dramatically alter biological activity, paving the way for systematic SAR studies.

A critical milestone emerged in the 1980s with the discovery that N-alkylation of the 9-amino group enhanced blood-brain barrier permeability while reducing peripheral toxicity. Concurrently, substitutions at the 7-position were found to modulate electron density across the aromatic system, influencing interactions with enzymatic targets like acetylcholinesterase. These findings underscored the acridinamine scaffold’s versatility and established a blueprint for rational drug design.

Structural Evolution from Tacrine to Novel Acridinamine Analogues

Tacrine’s structure (Figure 1) comprises a planar tetracyclic acridinamine core with a primary amine at position 9. While effective, its clinical utility was limited by hepatotoxicity and poor bioavailability, driving efforts to develop safer analogues. The introduction of 9-acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- represents a strategic departure from tacrine’s architecture, incorporating two key modifications:

- 7-Methyl Substituent : The addition of a methyl group at position 7 introduces steric bulk that distorts the molecule’s planarity. This distortion reduces nonspecific intercalation into DNA—a common off-target effect of early acridinamines—while enhancing selectivity for enzymatic targets.

- N-(2-Methylpropyl) Side Chain : Replacing tacrine’s primary amine with a branched alkyl chain at the 9-position improves lipophilicity, facilitating membrane penetration and prolonging metabolic half-life.

Table 1: Structural Comparison of Tacrine and 9-Acridinamine, 1,2,3,4-Tetrahydro-7-Methyl-N-(2-Methylpropyl)-

| Feature | Tacrine | 9-Acridinamine Derivative |

|---|---|---|

| Position 7 Substituent | Hydrogen | Methyl |

| Position 9 Substituent | Primary amine | N-(2-Methylpropyl) |

| Planarity | Fully planar | Partially distorted |

| logP | 2.1 | 3.8 |

These structural refinements were informed by crystallographic studies showing that tacrine’s flat geometry predisposed it to intercalate into DNA, contributing to genotoxicity. The methyl group at position 7 disrupts this planarity, while the branched alkyl chain at position 9 adopts a conformation that favors hydrophobic interactions with enzyme active sites.

Rationale for Substituent Optimization in 7-Methyl-N-(2-Methylpropyl) Derivatives

The optimization of 9-acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- was driven by three interrelated objectives:

- Enhanced Target Specificity : Early acridinamines like amsacrine exhibited broad DNA intercalation activity, limiting their therapeutic index. The 7-methyl group’s steric effects were hypothesized to restrict binding to narrower enzymatic pockets, a hypothesis corroborated by reduced DNA affinity in gel electrophoresis assays.

- Improved Pharmacokinetics : The N-(2-methylpropyl) moiety increases logP from 2.1 (tacrine) to 3.8, aligning with optimal ranges for CNS penetration. Molecular dynamics simulations further revealed that the branched alkyl chain minimizes oxidative metabolism by cytochrome P450 enzymes, addressing tacrine’s short half-life.

- Mitigation of Resistance Mechanisms : In multidrug-resistant cell lines, the 7-methyl derivative demonstrated reduced efflux via P-glycoprotein compared to tacrine, attributed to altered substrate recognition by the transporter.

Figure 2: Proposed Binding Mode of 9-Acridinamine, 1,2,3,4-Tetrahydro-7-Methyl-N-(2-Methylpropyl)- with Acetylcholinesterase

Docking studies suggest the 7-methyl group occupies a hydrophobic subpocket near the catalytic triad, while the N-(2-methylpropyl) chain extends into a solvent-exposed region, minimizing steric clash with peripheral anionic sites.

These design principles illustrate how contemporary medicinal chemistry leverages both empirical SAR data and computational modeling to refine acridinamine-based therapeutics. Subsequent sections will expand on the synthesis, mechanistic studies, and comparative efficacy of this derivative relative to its predecessors.

Properties

CAS No. |

34811-15-9 |

|---|---|

Molecular Formula |

C18H24N2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

7-methyl-N-(2-methylpropyl)-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C18H24N2/c1-12(2)11-19-18-14-6-4-5-7-16(14)20-17-9-8-13(3)10-15(17)18/h8-10,12H,4-7,11H2,1-3H3,(H,19,20) |

InChI Key |

AAAJIKSEEYYMOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3CCCCC3=C2NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting materials: 9-chloroacridine or 9-bromoacridine derivatives (formula III).

- Amines: Primary amines such as isopropylamine (2-methylpropylamine) or other alkylamines (formula II).

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or ethylene glycol dimethyl ether.

- Conditions: Reaction temperature between 70 and 120 °C.

- Molar ratio: Acridine derivative to amine is typically 1:3–5.

- Reaction time: 3–4 hours.

Procedure Summary

- Mixing: Dissolve 9-chloroacridine derivative in the polar aprotic solvent.

- Amine introduction: Introduce the amine gas or liquid under controlled flow.

- Heating: Slowly heat the mixture to the target temperature (e.g., 80–100 °C).

- Reaction monitoring: Use thin-layer chromatography (TLC) to confirm reaction completion.

- Solvent recovery: Recover most of the solvent under reduced pressure for reuse.

- Purification: Cool the reaction mixture below 40 °C, add water, adjust pH to 12–14 using sodium hydroxide, stir, then filter and wash the solid product.

- Drying: Dry the filtered solid to obtain the pure 9-aminoacridine derivative.

Advantages

- One-pot synthesis with no intermediate isolation.

- Mild reaction conditions.

- Use of less corrosive and recyclable solvents.

- High yields (90–96%) and high purity (>99%).

- Suitable for large-scale production.

- No catalyst required, aligning with green chemistry principles.

Example Data Table: Reaction Conditions and Yields

| Example | Acridine Derivative (g, mol) | Solvent | Amine Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 200 g (0.94 mol) 9-chloroacridine | DMF | Ammonia gas | 70 | 3 | 90 | 99.5 | Ammonia atmosphere, TLC monitored |

| 2 | 200 g (0.94 mol) 9-chloroacridine | NMP | Methylamine | 80 | 3.5 | 92 | 99.3 | Methylamine atmosphere |

| 3 | 200 g (0.94 mol) 9-chloroacridine | DMF | Ethylamine | 100 | 4 | 95 | 99.0 | Ethylamine atmosphere |

| 4 | 200 g (0.94 mol) 9-chloroacridine | DMSO | Ammonia gas | 120 | 3 | 96 | 99.4 | Higher temperature reaction |

Note: For the targeted compound, N-(2-methylpropyl) substitution, isopropylamine would be used similarly under comparable conditions.

Adaptation for 9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)-

Starting Material Considerations

The tetrahydro and 7-methyl substitutions require starting from a partially hydrogenated and methyl-substituted acridine derivative. Preparation of this intermediate may involve:

- Partial hydrogenation of 7-methylacridine to 1,2,3,4-tetrahydro-7-methylacridine.

- Halogenation at the 9-position to obtain 9-chloro- or 9-bromo-1,2,3,4-tetrahydro-7-methylacridine.

Amination Step

Following the general method, the halogenated tetrahydroacridine derivative is reacted with isopropylamine under the described conditions:

- Solvent: DMF or NMP preferred for solubility and reaction rate.

- Temperature: 80–100 °C.

- Reaction time: 3–4 hours.

- Molar ratio: 1:3–5 (acridine derivative to isopropylamine).

Purification

Standard pH adjustment to alkaline conditions (pH 12–14) with sodium hydroxide, followed by filtration, washing, and drying, yields the desired compound with high purity.

Supporting Research Findings and Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and purity of the synthesized compounds, with characteristic aromatic and aliphatic proton signals.

- High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to monitor reaction progress and purity.

- The method yields high-purity products (>99%) suitable for pharmaceutical or material science applications.

Summary Table of Key Parameters for Preparation of Target Compound

| Parameter | Recommended Value/Range | Comments |

|---|---|---|

| Starting material | 9-chloro-1,2,3,4-tetrahydro-7-methylacridine | Requires prior synthesis or commercial source |

| Amine | Isopropylamine (2-methylpropylamine) | Primary amine for N-substitution |

| Solvent | DMF, NMP, or DMSO | Polar aprotic solvents preferred |

| Temperature | 80–100 °C | Optimal for reaction rate and yield |

| Reaction time | 3–4 hours | Monitored by TLC |

| Molar ratio (acridine:amine) | 1:3 to 1:5 | Excess amine drives reaction to completion |

| pH adjustment | 12–14 (using NaOH) | For precipitation and purification |

| Yield | 90–96% | High yield achievable |

| Purity | >99% | Suitable for research and industrial use |

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where an amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic reagents such as sodium azide in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

9-Acridinamine has been investigated for its potential as an acetylcholinesterase inhibitor , making it relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves:

- Inhibition of Acetylcholinesterase : This action prevents the breakdown of acetylcholine, increasing its availability in synaptic clefts and enhancing cholinergic transmission.

Biological Applications

The compound is being explored as a fluorescent probe in biological assays due to its unique structural properties. This application can facilitate:

- Cell Imaging : Allowing researchers to visualize cellular processes.

- Biomarker Detection : Assisting in identifying specific biological targets.

Industrial Applications

In industry, 9-Acridinamine is utilized in the production of:

- Dyes and Pigments : Its acridine structure lends itself to vibrant color properties.

- Other Industrial Chemicals : Serving as a building block for synthesizing more complex molecules.

Case Studies and Research Findings

-

Alzheimer's Disease Treatment

- A study published in a peer-reviewed journal highlighted the efficacy of 9-Acridinamine derivatives in enhancing cognitive function in animal models of Alzheimer's disease by demonstrating significant improvements in memory tasks when compared to control groups.

-

Fluorescent Probes

- Research conducted on acridine derivatives showed promising results in their application as fluorescent probes for live-cell imaging. The study emphasized the compound's ability to selectively bind to specific cellular components.

-

Dye Production

- An industrial study demonstrated the successful use of 9-Acridinamine in synthesizing new dyes with enhanced stability and colorfastness compared to traditional dyes.

Mechanism of Action

The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- involves its role as an acetylcholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This action enhances cholinergic transmission, which is beneficial in conditions where acetylcholine levels are deficient . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- The 7-methyl substituent elevates melting points relative to unsubstituted analogs (e.g., 2d vs. 2a: 228°C vs. 179°C), likely due to improved crystal packing .

- Hydrogenation of the acridine core (tetrahydro vs. fully aromatic) reduces planarity, which may decrease DNA intercalation efficacy but improve solubility .

2.2.1. Receptor Binding and Selectivity

- JP1302 (N-(4-(4-methylpiperazinyl)phenyl)-9-acridinamine): A structurally related compound acts as a selective α2C-adrenoceptor antagonist (Ki = 3.6 nM) with minimal α2A/B activity . The N-(2-methylpropyl) group in the target compound may confer distinct receptor interaction patterns due to its branched alkyl chain, which could sterically hinder binding to certain adrenoceptor subtypes.

- 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine): A cholinesterase inhibitor used in Alzheimer’s disease. The absence of a 7-methyl or N-alkyl group in Tacrine highlights the importance of substituents in modulating enzyme inhibition .

2.2.2. Electrophysiological Effects

- In spinal cord electrophysiology studies, clonidine (an α2-adrenoceptor agonist) suppresses wide dynamic range (WDR) neuron activity. Antagonists like JP1302 reverse this effect, suggesting that acridinamine derivatives with bulky N-substituents may competitively inhibit α2-adrenoceptors .

Biological Activity

9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- is a member of the acridine family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. This article reviews the biological activity of this compound based on recent studies and findings.

The biological activity of acridine derivatives, including 9-acridinamine, is primarily attributed to their ability to intercalate into DNA and RNA. This intercalation can disrupt nucleic acid functions, leading to inhibition of transcription and replication processes. For example, studies have shown that 9-aminoacridine (9AA), a related compound, inhibits ribosome biogenesis by targeting the transcription of ribosomal RNA precursors (pre-rRNA) and their processing in mammalian cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of acridine derivatives. For instance, 9AA has been demonstrated to inhibit cell proliferation in various cancer cell lines by disrupting ribosome biogenesis . The compound's ability to inhibit RNA polymerase I transcription leads to a significant reduction in pre-rRNA levels within minutes of exposure .

Neuroprotective Effects

Acridine derivatives are also being explored for their neuroprotective properties. Research indicates that certain compounds related to 9-acridinamine exhibit acetylcholinesterase inhibition, which is beneficial in models predictive of Alzheimer's disease . This inhibition may enhance cholinergic neurotransmission and improve cognitive function in animal models.

Structure-Activity Relationship (SAR)

The structure-activity relationship of acridine derivatives reveals that modifications on the acridine ring can significantly influence their biological activity. For example, variations in substituents at the nitrogen atom and changes in the tetrahydroacridine structure can enhance or reduce the compound's efficacy against specific biological targets .

Inhibition of Ribosome Biogenesis

A study investigating the effects of 9AA on ribosome biogenesis found that treatment with this compound resulted in over a 90% decrease in pre-rRNA levels within 10 minutes . The study utilized various cell lines and demonstrated that higher concentrations led to significant alterations in nucleolar architecture.

Neuroprotective Activity in Animal Models

In a model assessing memory retention in rats, compounds derived from 9-acridinamine demonstrated the ability to reverse memory deficits induced by scopolamine . These findings suggest potential applications for these compounds in treating cognitive disorders.

Data Tables

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between 9-chloroacridine derivatives and substituted amines. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .

- Temperature : Reactions are often conducted under reflux (80–120°C) to optimize kinetics .

- Catalysts : Bases like triethylamine neutralize HCl byproducts, improving reaction efficiency .

Purity is monitored via HPLC (C18 columns, acetonitrile/water mobile phase) or LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light due to acridine’s photolability .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., methylpropyl group at N-position) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 285.2) .

- IR Spectroscopy : Identifies amine N–H stretches (~3300 cm) and aromatic C=C bonds (~1600 cm) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., DNA topoisomerases) using crystal structures from the PDB .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity .

Q. How do substitution patterns on the acridine ring influence biological activity?

- Methodological Answer : A comparative SAR study reveals:

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer : Contradictions arise from variations in assay conditions. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Dose-Response Curves : Calculate IC values across ≥3 replicates to assess reproducibility .

- Meta-Analysis : Pool data from studies with comparable methodologies (e.g., MTT assay protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.